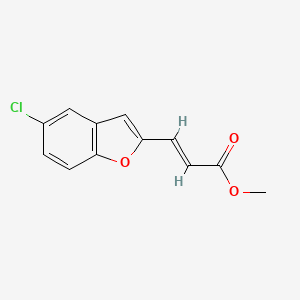

methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate

Description

Methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate is a substituted benzofuran derivative featuring a propenoate ester group in the (E)-configuration. The compound’s structure comprises a benzofuran core with a chlorine substituent at the 5-position, conjugated to a methyl propenoate moiety via a trans double bond.

Properties

IUPAC Name |

methyl (E)-3-(5-chloro-1-benzofuran-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-15-12(14)5-3-10-7-8-6-9(13)2-4-11(8)16-10/h2-7H,1H3/b5-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRJKCZJDBIVIX-HWKANZROSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(O1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Esterification: The ester group can be introduced through the reaction of the benzofuran derivative with an appropriate carboxylic acid or its derivative in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chlorine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its antimicrobial properties . Research indicates that benzofuran derivatives exhibit significant activity against various microbial strains. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .

Case Study: Antimicrobial Activity

- A study evaluated several benzofuran derivatives for their antimicrobial activity against pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives exhibited inhibition zones comparable to established antibiotics, indicating their potential as antimicrobial agents .

Anticancer Research

Methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate has also been investigated for anticancer activities . The presence of the benzofuran ring is believed to enhance its interaction with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Evaluation

- In vitro studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines. For example, compounds similar to this compound were found to significantly reduce cell viability in human glioblastoma and melanoma cells .

Biological Mechanisms

The mechanism of action involves binding to specific enzymes or receptors, modulating biological pathways that could lead to therapeutic effects. The compound may act by inhibiting key metabolic enzymes or altering gene expression related to cell proliferation and apoptosis.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for developing more complex organic molecules.

Synthesis Overview

- The synthesis typically involves cyclization reactions to form the benzofuran ring followed by esterification processes. This compound can undergo oxidation and reduction reactions, allowing for further functionalization and development of new derivatives .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| Benzofuran Derivative A | Structure | High | Moderate |

| Benzofuran Derivative B | Structure | Low | High |

Mechanism of Action

The mechanism of action of methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

Alteration of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Data Tables

Research Findings and Limitations

- Pharmacological Potential: Benzofuran derivatives consistently show bioactivity, but specific data for the target compound’s efficacy or toxicity are absent in the evidence. Further in vitro studies are needed .

- Synthetic Challenges : The chloro-substituted benzofuran’s synthesis may require optimized conditions to avoid dehalogenation side reactions, a common issue in palladium-mediated processes .

- Crystallographic Data : Structural details (e.g., bond lengths, packing) for the title compound are unavailable, though tools like SHELXL and ORTEP-3 are standard for such analyses .

Biological Activity

Methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound, with the CAS number 1421617-68-6, belongs to the class of benzofurans. It features a benzofuran ring with a chlorine substitution at the 5-position and an ester group at the propenoate moiety. The compound's molecular formula is C12H9ClO3, and it has been explored for various biological activities including antimicrobial and anticancer properties .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Benzofuran Ring : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

- Esterification : The introduction of the ester group occurs via reaction with a carboxylic acid or its derivative in the presence of a catalyst like sulfuric acid.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A review highlighted that benzo[b]furan derivatives, including this compound, have shown promise against various cancer cell lines. For instance, studies demonstrated that derivatives with modifications at specific positions on the benzofuran ring exhibited enhanced antiproliferative activity compared to standard drugs like Combretastatin-A4 .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl (E)-3-(5-chloro-benzofuran) | MCF7 | 39.70 | |

| Combretastatin-A4 | HAAEC | - | |

| Benzo[b]furan Derivative 6a | Various Cell Lines | <10 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although detailed mechanisms remain to be elucidated. The interaction with bacterial enzymes or cell membranes is a potential area for further exploration .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways associated with growth and survival.

- Gene Expression Alteration : Potentially influencing gene expression related to apoptosis and cell cycle regulation .

Case Studies

In a study evaluating various benzofuran derivatives for anticancer properties, this compound was included in a series of compounds tested against human cancer cell lines. The results indicated superior selectivity and potency compared to other derivatives, suggesting its potential as a lead compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.